molecular formula C20H24ClN5O3S B2573803 7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 536719-39-8

7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2573803
CAS RN: 536719-39-8
M. Wt: 449.95
InChI Key: BQGWVMMZTUJBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are biologically significant and are found in many important biomolecules, such as DNA and RNA .


Molecular Structure Analysis

The molecular formula of this compound is C20H24ClN5O3S, and its molecular weight is 449.95. It contains a purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core are various functional groups, including a chlorobenzyl group, a dimethyl group, and a morpholinoethylthio group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be affected by the strengths of the intermolecular forces present .

Scientific Research Applications

  • Crystal Structure and Conformational Analysis :

    • The research on related compounds like 8-amino-7-(4-morpholinobutyl)theophylline and 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline provides insights into the crystal structures and typical geometries of these molecules. This information is vital for understanding the physical and chemical properties of the compound (Karczmarzyk & Pawłowski, 1997; Karczmarzyk, Karolak-Wojciechowska & Pawłowski, 1995).
  • Design and Synthesis of Derivatives with Potential Biological Activities :

    • Studies have focused on designing and synthesizing derivatives of purine-2,6-dione, such as 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione, for their potential affinity for serotonin receptors. This suggests applications in the development of drugs targeting these receptors (Chłoń-Rzepa et al., 2014).
  • Mixed Ligand-Metal Complexes :

    • The compound's derivatives have been used to create mixed ligand-metal complexes, indicating potential applications in materials science and coordination chemistry (Shaker, 2011).
  • Molecular Conformation and Intermolecular Interactions :

    • Research on similar molecules like (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione and its derivatives emphasizes the importance of molecular conformation and intermolecular interactions in determining the properties of such compounds (Linden et al., 2001).
  • Cardiovascular Activity and Receptor Affinity :

    • Some derivatives have been tested for their cardiovascular activity and receptor affinity, indicating potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
  • Serotonin Receptor Affinity and Pharmacological Evaluation :

    • The affinity for serotonin receptors and the potential psychotropic activity of various derivatives, such as 8-aminoalkyl derivatives, are areas of ongoing research, suggesting applications in mental health therapeutics (Chłoń-Rzepa et al., 2013).

Safety and Hazards

As for the safety and hazards, it’s important to handle all chemicals with care, following appropriate safety protocols. This compound is not intended for human or veterinary use and is for research use only.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in various fields, such as medicinal chemistry, if it exhibits desirable biological activities .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3S/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-3-5-15(21)6-4-14)19(22-17)30-12-9-25-7-10-29-11-8-25/h3-6H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGWVMMZTUJBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCN3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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